

# Spectral Data Analysis of 1-Methylpiperazine: A Technical Guide

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## Compound of Interest

Compound Name: **1-Methylpiperazine**

Cat. No.: **B117243**

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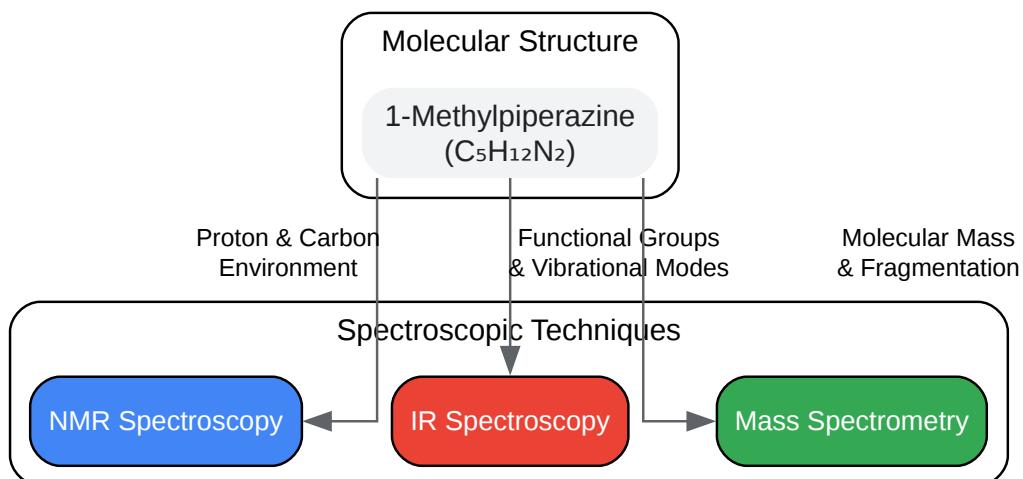
This technical guide provides a comprehensive overview of the spectral data for **1-methylpiperazine** (CAS No: 109-01-3), a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for identification, characterization, and quality control.

## Molecular Structure and Spectroscopic Overview

**1-Methylpiperazine** ( $C_5H_{12}N_2$ ) is a cyclic diamine with a molecular weight of 100.16 g/mol. Its structure consists of a piperazine ring with a methyl group attached to one of the nitrogen atoms. This seemingly simple structure gives rise to a distinct and interpretable set of spectral data, which is fundamental for its unambiguous identification.

The relationship between the molecular structure and the analytical techniques discussed herein is visualized below.

Figure 1. Spectroscopic Analysis of 1-Methylpiperazine

[Click to download full resolution via product page](#)**Figure 1. Spectroscopic Analysis of 1-Methylpiperazine**

## Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, Mass Spectrometry, and IR Spectroscopy for **1-methylpiperazine**.

### $^1H$ NMR Spectral Data

- Solvent:  $CDCl_3$
- Frequency: 90 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.88	Multiplet	4H	H-3, H-5 (Axial & Equatorial)
~2.37	Multiplet	4H	H-2, H-6 (Axial & Equatorial)
~2.26	Singlet	3H	N-CH <sub>3</sub>
~1.72	Singlet (broad)	1H	N-H

## <sup>13</sup>C NMR Spectral Data

- Solvent: CDCl<sub>3</sub>
- Frequency: 22.5 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
55.2	C-2, C-6
46.8	C-3, C-5
46.1	N-CH <sub>3</sub>

## Mass Spectrometry Data

- Ionization Method: Electron Ionization (EI)
- Molecular Ion (M<sup>+</sup>): m/z 100

m/z	Relative Intensity (%)	Proposed Fragment
100	58.8	$[\text{C}_5\text{H}_{12}\text{N}_2]^+$ (Molecular Ion)
58	100.0	$[\text{C}_3\text{H}_8\text{N}]^+$
43	58.4	$[\text{C}_2\text{H}_5\text{N}]^+$
56	26.2	$[\text{C}_3\text{H}_6\text{N}]^+$
44	21.0	$[\text{C}_2\text{H}_6\text{N}]^+$

## IR Spectral Data

- Sample Phase: Gas

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Weak	N-H Stretch
2940 - 2970	Strong	Asymmetric C-H Stretch (CH <sub>2</sub> , CH <sub>3</sub> )
2800 - 2850	Strong	Symmetric C-H Stretch (CH <sub>2</sub> , CH <sub>3</sub> )
~1450	Medium	CH <sub>2</sub> Scissoring
~1290	Medium	C-N Stretch
~1150	Medium	C-N Stretch
~1010	Medium	C-C Stretch

## Experimental Protocols

The data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-methylpiperazine** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), to a concentration of approximately 5-20 mg/0.6 mL for  $^1\text{H}$  NMR and 20-50 mg/0.6 mL for  $^{13}\text{C}$  NMR.[1] The solution is filtered into a 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer, locking on the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

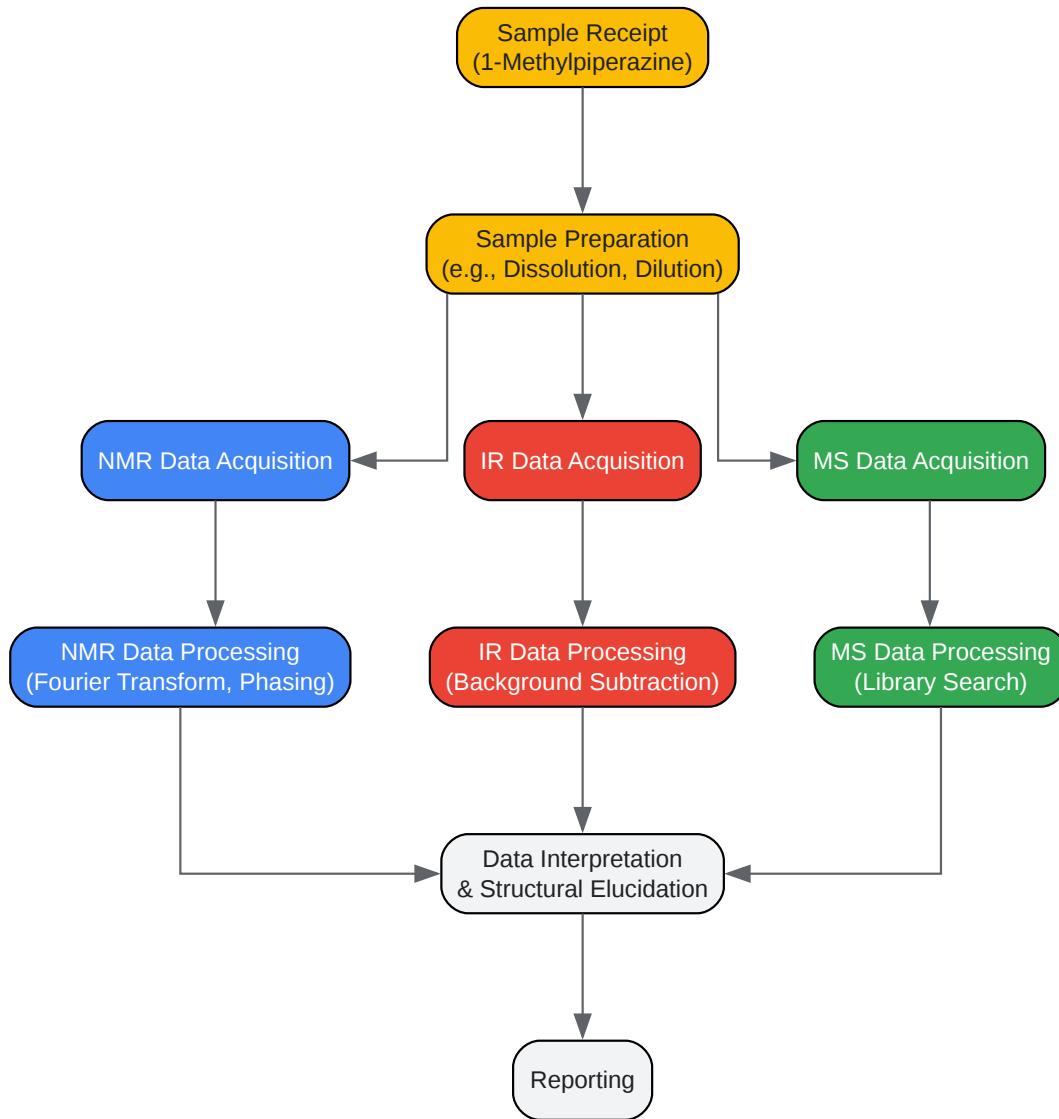
For a liquid sample like **1-methylpiperazine**, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed onto the ATR crystal (e.g., diamond). The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) for analysis by transmission.[2]

## Gas Chromatography-Mass Spectrometry (GC-MS)

**1-Methylpiperazine** is a volatile liquid, making it well-suited for GC-MS analysis. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1  $\mu\text{L}$ ) is injected into the GC, where it is vaporized. The sample travels through a capillary column (e.g., a (50%-Phenyl)-methylpolysiloxane phase) carried by an inert gas (e.g., helium).[3] The components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer. In the ion source, molecules are typically fragmented by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.[3]

The general workflow for the spectral analysis of a chemical sample is depicted in the following diagram.

Figure 2. General Experimental Workflow for Spectral Analysis

[Click to download full resolution via product page](#)**Figure 2.** General Experimental Workflow for Spectral Analysis

## Conclusion

The spectral data provided in this guide serve as a reliable reference for the identification and characterization of **1-methylpiperazine**. The distinct patterns in its NMR, IR, and Mass spectra, when analyzed in conjunction, allow for confident structural confirmation. The outlined experimental protocols provide a foundation for reproducible and accurate analysis in a research or quality control setting.

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